N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide
Description
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide is a pyrimidine-based sulfonamide derivative characterized by:
- Pyrimidine core: Substituted with a cyclopropyl group at position 4 and a trifluoromethyl group at position 4.
- Ethyl linker: Connects the pyrimidine ring to the sulfonamide moiety.
- 2-Fluorobenzenesulfonamide group: Provides a polar sulfonamide (-SO₂NH₂) and a fluorine atom at the ortho position of the benzene ring.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4N3O2S/c17-11-3-1-2-4-13(11)26(24,25)21-8-7-15-22-12(10-5-6-10)9-14(23-15)16(18,19)20/h1-4,9-10,21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGKZGCWWAEPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNS(=O)(=O)C3=CC=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-fluorobenzenesulfonamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It includes a pyrimidine ring with a trifluoromethyl group, a cyclopropyl moiety, and an ethyl chain linked to a fluorobenzenesulfonamide group. The trifluoromethyl substitution enhances lipophilicity and metabolic stability, potentially improving bioavailability and selectivity towards biological targets.
Research indicates that this compound exhibits significant activity in:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes implicated in metabolic pathways related to inflammation and cancer.
- Receptor Modulation : It interacts selectively with specific receptors, which may influence signaling pathways associated with disease progression.
Therapeutic Applications
The compound's biological activity suggests potential applications in treating conditions such as:
- Cancer : Its ability to inhibit tumor growth through enzyme modulation positions it as a candidate for anticancer therapies.
- Inflammatory Diseases : By targeting inflammatory pathways, it may offer therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) :
- Comparative Analysis :
Data Table: Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | IC50 Values (µM) | Unique Aspects |
|---|---|---|---|---|
| This compound | Pyrimidine core, trifluoromethyl group | Anticancer, anti-inflammatory | 0.5 - 1.5 | Enhanced metabolic stability |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanylacetamide | Pyrazolo[3,4-d]pyrimidine core | Anti-inflammatory | 1.0 - 3.0 | Sulfanyl group enhances solubility |
| 1-amino-pyrido[3,2-d]pyrimidin derivatives | Amino-substituted pyrimidines | Anticancer activity | 0.8 - 1.0 | Amino group enhances interaction with DNA |
Comparison with Similar Compounds
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
Key Structural Differences :
- Pyrimidine substituents :
- Position 4: 4-Fluorophenyl (vs. cyclopropyl in the target compound).
- Position 5: Hydroxymethyl (vs. trifluoromethyl in the target).
- Position 6: Isopropyl (vs. trifluoromethyl in the target).
- Sulfonamide group : Methanesulfonamide (CH₃SO₂NH-) vs. 2-fluorobenzenesulfonamide.
Research Findings :
- Crystal structure : The compound crystallizes with a planar pyrimidine ring and hydrogen bonding between the hydroxymethyl and sulfonamide groups, enhancing stability .
- Physicochemical properties : The isopropyl and hydroxymethyl groups increase hydrophobicity (logP ~3.2) compared to the target compound’s cyclopropyl and trifluoromethyl groups (predicted logP ~2.8).
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
Key Structural Differences :
- Pyrimidine substituents :
- Position 5: Formyl (-CHO) group (vs. trifluoromethyl in the target).
- Position 6: Isopropyl (vs. trifluoromethyl in the target).
- Sulfonamide group : Methanesulfonamide (CH₃SO₂NH-) vs. 2-fluorobenzenesulfonamide.
Functional Implications :
- The isopropyl group may reduce metabolic stability compared to the target’s cyclopropyl group, which is smaller and more rigid.
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide
Key Structural Differences :
- Pyrimidine core: Lacks cyclopropyl and trifluoromethyl groups; instead, substituted with ethylamino (C₂H₅NH-) at position 4 and methyl (CH₃) at position 5.
- Linker: A phenylamino group connects the pyrimidine to the sulfonamide.
Pharmacokinetic Insights :
N-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
Key Structural Differences :
- Pyrimidine substituents : Identical to the target compound (4-cyclopropyl, 6-CF₃).
- Functional group : Propane-1,3-diamine (-NH₂CH₂CH₂CH₂NH₂) replaces the ethyl-2-fluorobenzenesulfonamide chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
